molecular formula C12H13ClO4S B2966058 Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate CAS No. 337923-05-4

Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate

Cat. No.: B2966058
CAS No.: 337923-05-4
M. Wt: 288.74
InChI Key: VSMGDJFMMBZOHK-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate is an organic compound with the molecular formula C12H13ClO4S It is a sulfoxide derivative, characterized by the presence of a sulfinyl group attached to a chlorophenyl ring and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate typically involves the reaction of 4-chlorobenzene sulfinic acid with ethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Ethyl 4-[(4-chlorophenyl)sulfonyl]-3-oxobutanoate.

    Reduction: Ethyl 4-[(4-chlorophenyl)thio]-3-oxobutanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfinyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate can be compared with similar compounds such as:

    Ethyl 4-[(4-chlorophenyl)thio]-3-oxobutanoate: This compound has a sulfide group instead of a sulfinyl group, which affects its reactivity and biological activity.

    Ethyl 4-[(4-chlorophenyl)sulfonyl]-3-oxobutanoate: The sulfone derivative is more oxidized and may exhibit different chemical and biological properties.

    Ethyl 4-[(4-bromophenyl)sulfinyl]-3-oxobutanoate:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)sulfinyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4S/c1-2-17-12(15)7-10(14)8-18(16)11-5-3-9(13)4-6-11/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMGDJFMMBZOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CS(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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